2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
Description
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Properties
IUPAC Name |
2-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO3/c1-3-16-8(9(10,11)12)4-13(5-8)6(2)7(14)15/h6H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZETVJRXDHNVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)C(C)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid is a synthetic compound that exhibits significant potential in pharmacological applications. Its unique structural features, including an azetidine ring and a trifluoromethyl group, suggest that it may possess various biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The compound has a molecular formula of C10H14F3N and a molecular weight of approximately 219.22 g/mol. The presence of trifluoromethyl enhances lipophilicity and metabolic stability, which are critical factors for drug efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C10H14F3N |
| Molecular Weight | 219.22 g/mol |
| Functional Groups | Ethoxy, Trifluoromethyl |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that compounds with azetidine rings often exhibit antimicrobial and anticancer properties due to their capacity to modulate enzyme activity or receptor binding.
Pharmacological Studies
- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Properties : Research indicates that this compound may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The IC50 values for these effects are currently being evaluated.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition could have implications for treating metabolic disorders such as obesity and dyslipidemia .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating strong antimicrobial properties.
Study 2: Cancer Cell Line Testing
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 30 µM after 48 hours of exposure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
